Welcome to the BenchChem Online Store!
molecular formula C12H14N2O4 B8290437 6-Methoxy-7-(2-methoxyethoxy)-3,4-dihydroquinazolin-4-one

6-Methoxy-7-(2-methoxyethoxy)-3,4-dihydroquinazolin-4-one

Cat. No. B8290437
M. Wt: 250.25 g/mol
InChI Key: PDDXATOMYAWFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09320739B2

Procedure details

According to the procedure described in Example 6A Step 4, a mixture of methyl 2-amino-5-methoxy-4-(2-methoxyethoxyl)benzoate (2.69 g, 10.5 mmol) and formamidine hydrochloride (1.208 g, 15 mmol) in formamide (10 mL) was heated at 140° C. for 8 hours, to afford 6-methoxy-7-(2-methoxyethoxy)quinazolin-4(3H)-one as a white solid (1.935 g, 74%). 1H NMR (300 MHz, DMSO-d6) δ 12.1 (br, 1H), 7.98 (s, 1H), 7.44 (s, 1H), 7.14 (s, 1H), 4.23 (t, 2H), 3.87 (s, 3H), 3.72 (t, 2H), 3.32 (s, 3H); LC-MS (ESI) m/z 251 (M+H)+.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
1.208 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([O:12][CH2:13][CH2:14][O:15][CH3:16])[C:9]([O:17][CH3:18])=[CH:8][C:3]=1[C:4](OC)=[O:5].Cl.[CH:20](N)=[NH:21]>C(N)=O>[CH3:18][O:17][C:9]1[CH:8]=[C:3]2[C:2](=[CH:11][C:10]=1[O:12][CH2:13][CH2:14][O:15][CH3:16])[N:1]=[CH:20][NH:21][C:4]2=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
2.69 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)OCCOC)OC
Name
Quantity
1.208 g
Type
reactant
Smiles
Cl.C(=N)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(NC=NC2=CC1OCCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.935 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.